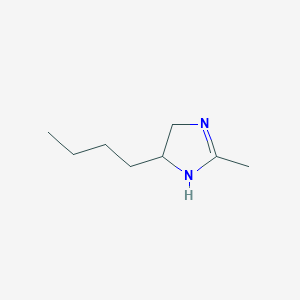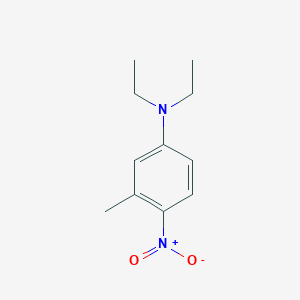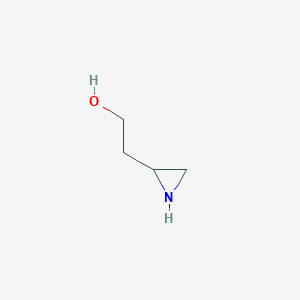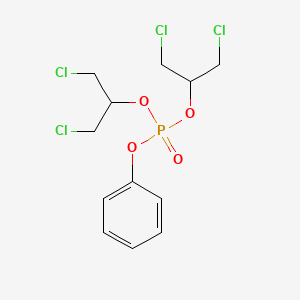
Bis(1,3-dichloropropan-2-yl) phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dichloropropan-2-yl) phenyl phosphate is a chemical compound with the molecular formula C6H11Cl4O4P. It is a dialkyl phosphate, which means it contains two alkyl groups attached to a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl) phenyl phosphate typically involves the reaction of 1,3-dichloropropanol with phenyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product in the desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,3-dichloropropan-2-yl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used to replace the chlorine atoms. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dichloropropan-2-yl) phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(1,3-dichloropropan-2-yl) phenyl phosphate involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1,3-dichloropropan-2-yl) hydrogen phosphate
- Bis(1,3-dichloropropan-2-yl) methyl phosphate
- Bis(1,3-dichloropropan-2-yl) ethyl phosphate
Uniqueness
Bis(1,3-dichloropropan-2-yl) phenyl phosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its phenyl group provides additional stability and reactivity, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
52725-03-8 |
|---|---|
Molekularformel |
C12H15Cl4O4P |
Molekulargewicht |
396.0 g/mol |
IUPAC-Name |
bis(1,3-dichloropropan-2-yl) phenyl phosphate |
InChI |
InChI=1S/C12H15Cl4O4P/c13-6-11(7-14)19-21(17,20-12(8-15)9-16)18-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI-Schlüssel |
TZDIXLVOZCTMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC(CCl)CCl)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


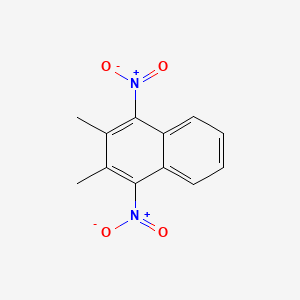
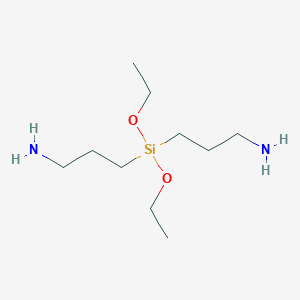

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
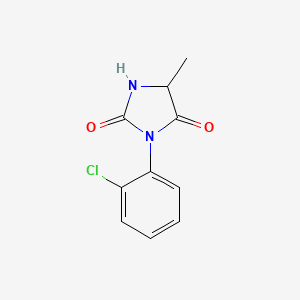
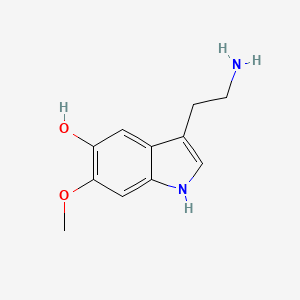
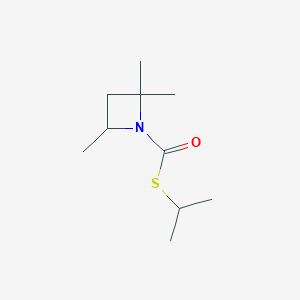
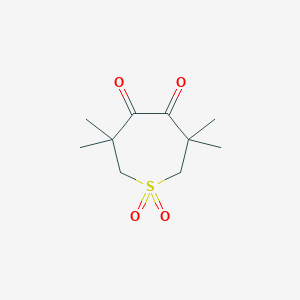
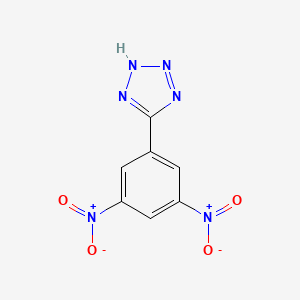
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
